N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide is a chemical compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ringCommon reagents used in these reactions include samarium triflate as a catalyst and various solvents such as ethanol and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzoxazole ring or the methoxy groups using halogenating agents or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines), solvents like dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Materials Science: This compound can be used in the development of fluorescent dyes and optical brighteners due to its photophysical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex benzoxazole derivatives with various biological activities
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Known for its antimicrobial and anticancer activities.
2-(1,3-Benzoxazol-2-yl)-5-(N,N-diethylamino)phenol: Used as a fluorescent dye with dual emission characteristics.
2-Piperidine-benzoxazole sulfonamides: Evaluated for their antimycobacterial activity.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct biological and photophysical properties. Its combination of methoxyphenyl and methoxybenzamide groups enhances its potential for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C22H18N2O4 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H18N2O4/c1-26-16-10-7-14(8-11-16)21(25)23-18-13-15(9-12-19(18)27-2)22-24-17-5-3-4-6-20(17)28-22/h3-13H,1-2H3,(H,23,25) |
InChI Key |
PLUPHLVLLVKIFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
Origin of Product |
United States |
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